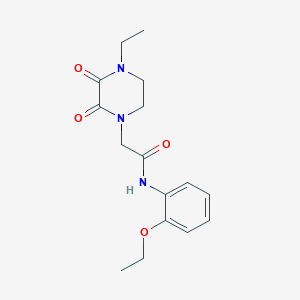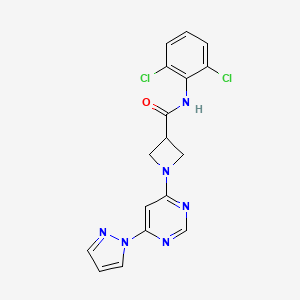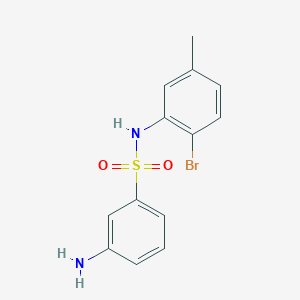
3-amino-N-(2-bromo-5-methylphenyl)benzene-1-sulfonamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
“3-amino-N-(2-bromo-5-methylphenyl)benzene-1-sulfonamide” is a chemical compound with the molecular formula C13H13BrN2O2S and a molecular weight of 341.22 . It is used for research purposes .
Molecular Structure Analysis
The molecular structure of “3-amino-N-(2-bromo-5-methylphenyl)benzene-1-sulfonamide” consists of a benzene ring substituted with an amino group, a bromo group, a methyl group, and a sulfonamide group .Chemical Reactions Analysis
While specific chemical reactions involving “3-amino-N-(2-bromo-5-methylphenyl)benzene-1-sulfonamide” are not available, similar compounds often undergo reactions such as protodeboronation .Physical And Chemical Properties Analysis
The physical and chemical properties of “3-amino-N-(2-bromo-5-methylphenyl)benzene-1-sulfonamide” include a molecular weight of 341.22 and a molecular formula of C13H13BrN2O2S . Other properties such as boiling point and storage conditions are not specified .Applications De Recherche Scientifique
Antibacterial Property
Sulfonamides, which include the sulfonamide functional group, have a range of pharmacological activities and are known for their antibacterial properties . They can treat a diverse range of diseases such as gastrointestinal and respiratory tract infections .
Anti-Carbonic Anhydrase Activity
Sulfonamides exhibit anti-carbonic anhydrase activity . Carbonic anhydrase is an enzyme that assists rapid interconversion of carbon dioxide and water into carbonic acid, protons, and bicarbonate ions. Inhibitors of this enzyme have been used in the treatment of glaucoma .
Anti-Dihydropteroate Synthetase Activity
Sulfonamides also exhibit anti-dihydropteroate synthetase activity . Dihydropteroate synthetase is an enzyme involved in the folate synthesis pathway, and its inhibitors are used in combination therapies for certain types of bacterial infections .
Treatment of Diuresis
Sulfonamides can play a role in treating diuresis , a condition characterized by the production of large amounts of urine.
Treatment of Hypoglycemia
Sulfonamides can be used in the treatment of hypoglycemia , a condition characterized by abnormally low levels of glucose in the blood.
Treatment of Thyroiditis
Sulfonamides can be used in the treatment of thyroiditis , an inflammation of the thyroid gland.
Treatment of Inflammation
Sulfonamides can be used in the treatment of inflammation , a protective response involving immune cells, blood vessels, and molecular mediators to remove harmful stimuli.
Photodynamic Therapy for Cancer Treatment
Safety and Hazards
Mécanisme D'action
Target of action
Sulfonamides, such as “3-amino-N-(2-bromo-5-methylphenyl)benzene-1-sulfonamide”, are known to inhibit bacterial enzymes involved in the synthesis of folic acid, a crucial component for bacterial growth and reproduction .
Mode of action
Sulfonamides compete with para-aminobenzoic acid (PABA) for the bacterial enzyme dihydropteroate synthase, thereby inhibiting the synthesis of dihydrofolic acid, a precursor of folic acid .
Biochemical pathways
The inhibition of folic acid synthesis affects various biochemical pathways in bacteria, including the synthesis of nucleic acids and proteins, which are essential for bacterial growth and reproduction .
Pharmacokinetics
The ADME properties of sulfonamides vary widely. Generally, they are well absorbed from the gastrointestinal tract, widely distributed in body tissues, metabolized in the liver, and excreted in the urine. The bioavailability of sulfonamides can be influenced by factors such as the compound’s chemical structure, the patient’s physiological condition, and the presence of other drugs .
Result of action
The inhibition of folic acid synthesis by sulfonamides results in the inability of bacteria to synthesize necessary proteins and nucleic acids, thereby stopping their growth and reproduction .
Action environment
The action, efficacy, and stability of sulfonamides can be influenced by various environmental factors, including pH, temperature, and the presence of other substances. For example, some sulfonamides can form crystals in acidic urine, leading to kidney damage .
Propriétés
IUPAC Name |
3-amino-N-(2-bromo-5-methylphenyl)benzenesulfonamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H13BrN2O2S/c1-9-5-6-12(14)13(7-9)16-19(17,18)11-4-2-3-10(15)8-11/h2-8,16H,15H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PXDRGEJMBMBOGC-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(C=C1)Br)NS(=O)(=O)C2=CC=CC(=C2)N |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H13BrN2O2S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
341.23 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
3-amino-N-(2-bromo-5-methylphenyl)benzene-1-sulfonamide | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![1-benzyl-7-methyl-2-(pyrrolidine-1-carbonyl)pyrido[1,2-a]pyrrolo[2,3-d]pyrimidin-4(1H)-one](/img/structure/B2618611.png)
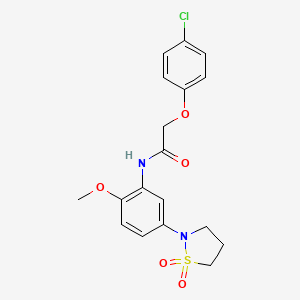
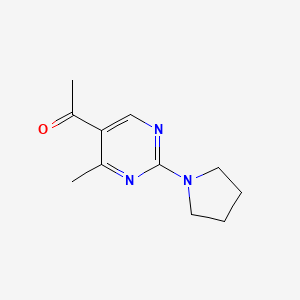
![3-(5-(pyridin-4-yl)-5,10b-dihydro-1H-benzo[e]pyrazolo[1,5-c][1,3]oxazin-2-yl)phenol](/img/structure/B2618617.png)
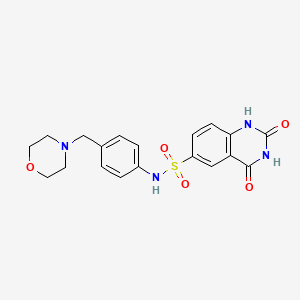
![N-[1-[5-Fluoro-6-(4-methoxyphenyl)pyrimidin-4-yl]azetidin-3-yl]-N,1-dimethylpyrazole-3-carboxamide](/img/structure/B2618619.png)
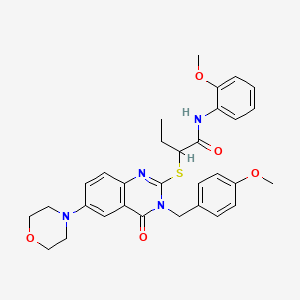
![N-[[1-(2,1,3-Benzothiadiazol-4-ylsulfonyl)piperidin-4-yl]methyl]-3-methoxy-N-methylpyrazin-2-amine](/img/structure/B2618621.png)
![2-{[4-amino-5-(3-methylphenyl)-4H-1,2,4-triazol-3-yl]sulfanyl}-N-(2-chlorophenyl)acetamide](/img/structure/B2618622.png)
![N-[[3-(1,1-Dioxo-1,2-thiazolidin-2-yl)phenyl]methyl]prop-2-enamide](/img/structure/B2618623.png)
![5-Oxaspiro[3.5]nonane-8-carboxylic acid](/img/structure/B2618624.png)
